21,23-Dihydro-23-hydroxy-21-oxozapoterin

Description

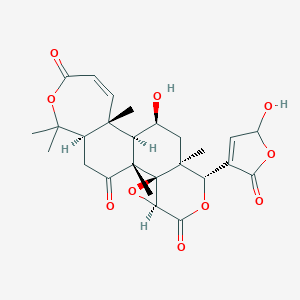

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3/t12-,13-,16?,17+,18-,19+,23-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAPMSWYQSGTCN-MRQVAVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Tetranortriterpenoid 21,23-Dihydro-23-hydroxy-21-oxozapoterin and its Congeners from Clausena excavata

Disclaimer: Scientific literature providing specific biological activity, experimental protocols, and signaling pathway data for 21,23-Dihydro-23-hydroxy-21-oxozapoterin is not currently available. This guide provides an in-depth look at its chemical class and, as a representative example, details the bioactivity and experimental evaluation of other well-characterized compounds isolated from the same source, Clausena excavata.

Introduction

This compound is a natural product isolated from the plant Clausena excavata. It belongs to the chemical class of tetranortriterpenoids, which are a diverse group of modified triterpenes. Structurally, it is characterized as a 3,4-seco-triterpenoid. Compounds from Clausena excavata, including tetranortriterpenoids, carbazole (B46965) alkaloids, and coumarins, have demonstrated a wide array of biological activities, including cytotoxic, anti-HIV, and anti-inflammatory effects. This technical guide will summarize the known properties of this compound and provide a detailed overview of the biological activities and relevant experimental protocols for other bioactive compounds from Clausena excavata to illustrate the therapeutic potential of this chemical family.

Physicochemical Properties of this compound

While biological data is scarce, the basic physicochemical properties of this compound have been reported.

| Property | Value |

| Chemical Class | Tetranortriterpenoid (3,4-seco skeleton) |

| CAS Number | 426266-88-8 |

| Molecular Formula | C₂₆H₃₀O₈ |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities of Compounds from Clausena excavata

Due to the lack of specific data for this compound, this section will focus on the scientifically documented biological activities of other compounds isolated from Clausena excavata. These examples serve to highlight the potential therapeutic applications of this class of natural products.

Cytotoxic Activity of Dentatin

Dentatin, a pyranocoumarin (B1669404) isolated from Clausena excavata, has demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Dentatin | HL-60 (Human promyelocytic leukemia) | 5 |

| MCF-7 (Human breast adenocarcinoma) | 10 | |

| HeLa (Human cervical carcinoma) | 10 | |

| HT-29 (Human colorectal adenocarcinoma) | 10 |

Anti-HIV-1 Activity of Clausenidin and Carbazole Alkaloids

Several compounds from Clausena excavata have been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV-1).

| Compound | EC₅₀ (µM) | Potential Therapeutic Index (PTI) |

| Clausenidin (Pyranocoumarin) | 5.3 | 7.0 |

| O-methylmukonal (Carbazole) | 12.0 | 56.7 |

| 3-formyl-2,7-dimethoxycarbazole | 29.1 | 8.0 |

| Clauszoline J (Carbazole) | 34.2 | 1.6 |

Experimental Protocols

The following are representative protocols for assessing the biological activities discussed above.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Dentatin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Anti-HIV-1 Syncytial Assay

This assay measures the ability of a compound to inhibit HIV-1 induced cell fusion (syncytium formation).

-

Cell Preparation: Co-culture CEM-ss cells with HIV-1 infected H9/IIIB cells at a ratio of 1:1 in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the co-culture. Include a positive control (e.g., AZT) and a negative control (no compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Syncytium Counting: After 24 hours, count the number of syncytia (multinucleated giant cells) in each well under an inverted microscope.

-

Data Analysis: The EC₅₀ (50% effective concentration) is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the control.

-

Cytotoxicity Assessment: To determine the therapeutic index, the cytotoxicity of the compound on uninfected CEM-ss cells is measured in parallel, typically using an MTT assay, to obtain the CC₅₀ (50% cytotoxic concentration). The Potential Therapeutic Index (PTI) is then calculated as CC₅₀ / EC₅₀.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Hypothetical Signaling Pathway for Cytotoxicity

Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a potential intrinsic apoptosis pathway that could be activated by a cytotoxic tetranortriterpenoid.

Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

Unveiling 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and biological context of the tetranortriterpenoid 21,23-Dihydro-23-hydroxy-21-oxozapoterin. Primarily isolated from the aerial parts of Clausena excavata Burm. f. (Rutaceae), this document outlines a reconstructed experimental protocol for its extraction and purification, summarizes key chemical data, and discusses the known biological activities of related compounds from its natural source. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of natural products.

Introduction

This compound is a tetranortriterpenoid, a class of modified triterpenes known for their complex structures and diverse biological activities. First identified in 2002, this compound is a derivative of zapoterin (B197855) and is also known by its systematic name, (11β)-21,23-dihydro-11,23-dihydroxy-21-oxoobacunone.[1] Tetranortriterpenoids from the Rutaceae family, particularly the genus Clausena, have garnered significant interest for their potential pharmacological applications, including cytotoxic and anti-inflammatory properties. This guide focuses on the technical aspects of sourcing and isolating this specific compound.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₁₀ | [2] |

| Molecular Weight | 502.516 g/mol | [2] |

| CAS Number | 426266-88-8 | [2][3] |

| Class | Tetranortriterpenoid | [1] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | BioCrick |

Natural Source and Isolation Protocol

The primary natural source of this compound is the aerial parts of Clausena excavata Burm. f., a plant species belonging to the Rutaceae family.[1] The following is a detailed, reconstructed experimental protocol for its isolation, based on common methodologies for separating tetranortriterpenoids from this plant.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Clausena excavata are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically ethanol (B145695) or methanol, at room temperature. Maceration or Soxhlet extraction can be employed.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the tetranortriterpenoids, is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions containing this compound are further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

References

An In-Depth Technical Guide to 21,23-Dihydro-23-hydroxy-21-oxozapoterin: Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 21,23-Dihydro-23-hydroxy-21-oxozapoterin, a tetranortriterpenoid natural product. The compound was first identified from the plant Clausena excavata, a species with a history of use in traditional medicine. This document details the pioneering work of He et al. (2002) as published in Helvetica Chimica Acta, which remains the foundational reference for this compound. While detailed experimental data from the original publication is not fully available in the public domain, this guide synthesizes the available information and provides a framework for researchers interested in this and similar natural products. The guide covers the known biological context of the source organism, a generalized protocol for the isolation of tetranortriterpenoids from Clausena species, and discusses the potential for biological activity based on related compounds.

Discovery and Source Organism

This compound was first discovered as a novel natural product by a team of researchers investigating the chemical constituents of Clausena excavata Burm. f. (Rutaceae).[1] Their findings, published in 2002, identified a series of new tetranortriterpenoids, including the title compound. Clausena excavata is a shrub found in Southeast Asia and has been a subject of phytochemical investigation due to its use in traditional medicine for treating a variety of ailments, suggesting a rich source of bioactive compounds.[2][3] The discovery of this compound contributed to the growing class of complex triterpenoids isolated from this genus.

Isolation Methodology

While the complete, detailed experimental protocol from the original publication by He et al. (2002) is not readily accessible, a general methodology for the isolation of tetranortriterpenoids from Clausena species can be constructed based on common practices in natural product chemistry and information from related studies.

Experimental Protocol: Generalized Isolation of Tetranortriterpenoids from Clausena excavata

-

Plant Material Collection and Preparation:

-

The aerial parts (leaves, stems) of Clausena excavata are collected and air-dried in the shade.

-

The dried plant material is then ground into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature.

-

The resulting crude methanol extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

The tetranortriterpenoids are typically found in the chloroform or ethyl acetate fractions.

-

-

Chromatographic Separation:

-

The bioactive fraction (e.g., CHCl₃ fraction) is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20.

-

Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Caption: Generalized workflow for the isolation of this compound.

Structural Characterization Data

The definitive structural elucidation of this compound was accomplished through extensive spectroscopic analysis. While the specific spectral data from the original publication is not widely available, the following table summarizes the types of data that would have been crucial for its characterization.

| Analytical Technique | Type of Information Provided |

| ¹H NMR (Proton NMR) | Provides information about the number of different types of protons, their chemical environment, and their connectivity to adjacent protons. This is essential for determining the carbon skeleton and the relative stereochemistry of the molecule. |

| ¹³C NMR (Carbon-13 NMR) | Determines the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., C=O, C-O, C=C, CH, CH₂, CH₃). |

| 2D NMR (COSY, HMQC, HMBC) | These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular structure. COSY shows proton-proton couplings, HMQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon couplings. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer additional structural clues. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of this compound. |

Biological Activity

Currently, there is a lack of specific, publicly available data on the biological activity of pure this compound. However, numerous studies have demonstrated a wide range of biological activities for crude extracts of Clausena excavata and for other purified compounds from this plant, including other tetranortriterpenoids. These activities include cytotoxic, anti-inflammatory, and antimicrobial effects. The structural similarity of this compound to other bioactive limonoids and triterpenoids suggests that it may also possess therapeutic potential. Further investigation into the biological properties of this compound is warranted.

Caption: Relationship between Clausena excavata, its constituents, and observed bioactivities.

Future Directions

The discovery and isolation of this compound opens several avenues for future research:

-

Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for extensive biological evaluation and the synthesis of novel analogs.

-

Biological Screening: A comprehensive screening of the pure compound against a panel of cancer cell lines, inflammatory markers, and microbial strains is necessary to determine its specific biological activities and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of derivatives of this compound could elucidate the key structural features responsible for any observed bioactivity.

-

Pharmacokinetic and Toxicological Studies: Should significant bioactivity be confirmed, further studies will be required to assess the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

This compound is a structurally interesting tetranortriterpenoid isolated from Clausena excavata. While the initial discovery has been reported, a significant amount of research is still needed to fully characterize its chemical and biological properties. This guide provides a summary of the current knowledge and a framework for future investigations into this promising natural product. The detailed methodologies and data presented herein are intended to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery in their exploration of this and other complex natural products.

References

physical and chemical properties of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological context of 21,23-Dihydro-23-hydroxy-21-oxozapoterin, a tetranortriterpenoid natural product. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. All quantitative data are presented in standardized tables, and experimental workflows are visualized to facilitate understanding and replication.

Introduction

This compound is a complex triterpenoid (B12794562) isolated from the medicinal plant Clausena excavata[1]. As a member of the limonoid class of compounds, which are known for their diverse biological activities, this molecule represents a subject of interest for further investigation. This guide synthesizes the available technical information on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. To date, specific experimental values for properties such as melting and boiling points have not been reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₁₀ | [2] |

| Molecular Weight | 502.516 g/mol | [2] |

| CAS Number | 426266-88-8 | [2] |

| Class | Triterpenoid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently available in the scientific literature, as it is a compound of natural origin. The following sections detail the general methodologies for its isolation and characterization based on standard practices for limonoids.

Isolation from Clausena excavata

The isolation of this compound is achieved through the extraction of plant material from Clausena excavata, followed by chromatographic separation. A general workflow for this process is outlined below.

References

Elucidating the Molecular Architecture of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents frequently leads to the exploration of complex natural products. Zapoterin (B197855), a limonoid isolated from Casimiroa edulis, and its derivatives represent a class of compounds with significant biological potential. This technical guide provides a comprehensive overview of the methodologies and logical framework required for the structure elucidation of a novel, hypothetical derivative, 21,23-Dihydro-23-hydroxy-21-oxozapoterin. While spectroscopic data for this specific molecule is not publicly available, this paper will use the known structure of zapoterin as a foundational model. It will detail the necessary experimental protocols, from isolation to advanced spectroscopic analysis, and present data in a clear, comparative format. This guide is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to Zapoterin and its Derivatives

Zapoterin is a highly oxygenated tetranortriterpenoid, a class of natural products also known as limonoids.[1] It has been isolated from plants of the Rutaceae family, notably Casimiroa edulis, commonly known as the white sapote.[2][3] The complex molecular structure of zapoterin, with its multiple stereocenters and functional groups, presents a significant challenge for structure elucidation. The hypothetical derivative, this compound, implies specific modifications to the parent zapoterin structure, namely the reduction of a double bond and the introduction of hydroxyl and ketone functionalities. The elucidation of such a structure relies on a synergistic combination of chromatographic separation techniques and sophisticated spectroscopic methods.

Experimental Protocols: A Step-by-Step Approach

The structure elucidation of a novel natural product like this compound follows a well-defined workflow, beginning with the isolation and purification of the compound and culminating in the detailed analysis of its spectroscopic data.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, followed by a series of chromatographic separations to obtain a pure sample.

Protocol for Isolation and Purification:

-

Extraction: The dried and powdered plant material (e.g., seeds or fruit peels of Casimiroa edulis) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Preliminary Fractionation: The crude extracts are then fractionated using techniques like vacuum liquid chromatography (VLC) or flash column chromatography on silica (B1680970) gel.

-

Fine Purification: Fractions showing promising activity or unique profiles on thin-layer chromatography (TLC) are further purified using high-performance liquid chromatography (HPLC). A typical HPLC protocol for limonoid separation is detailed in Table 1.[4][5][6]

Spectroscopic Analysis

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyls, carbonyls, double bonds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is essential for unambiguous structure determination.

Data Presentation and Interpretation

The systematic presentation and careful interpretation of spectroscopic data are paramount for accurate structure elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and quantification of limonoids.[4][5][6]

Table 1: Representative HPLC Protocol for Limonoid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Spectroscopic Data Summary

The following tables summarize the kind of quantitative data that would be collected for the structure elucidation of this compound.

Table 2: Mass Spectrometry and Molecular Formula Data

| Technique | Parameter | Observed Value | Interpretation |

| HR-ESI-MS | [M+H]⁺ | m/z value | Provides the exact mass of the molecule, allowing for the determination of the molecular formula. |

| Molecular Formula | C₂₆H₃₂O₉ | (Hypothetical) | Derived from the HRMS data. |

| Molecular Weight | 488.52 g/mol | (Hypothetical) | Calculated from the molecular formula. |

Table 3: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1 | 3.85 | d | 12.5 |

| H-2 | 2.10 | m | |

| H-3 | 4.15 | dd | 12.5, 4.0 |

| ... | ... | ... | ... |

| H-23 | 4.50 | s |

Table 4: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| C-1 | 78.5 |

| C-2 | 35.2 |

| C-3 | 70.1 |

| ... | ... |

| C-21 | 205.0 |

Visualization of Methodologies and Logical Relationships

Diagrams are powerful tools for visualizing complex workflows and relationships in the structure elucidation process.

Conclusion

The structure elucidation of novel, complex natural products like this compound is a meticulous process that requires a combination of robust experimental techniques and insightful data interpretation. While the specific data for this hypothetical molecule is not available, the principles and methodologies outlined in this guide provide a solid framework for researchers in the field. The use of modern chromatographic and spectroscopic techniques, coupled with a systematic approach to data analysis, is essential for successfully navigating the challenges of natural product chemistry and unlocking the potential of these molecules for drug discovery and development.

References

- 1. Human Metabolome Database: Showing metabocard for Zapoterin (HMDB0035984) [hmdb.ca]

- 2. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Variation in limonin and nomilin content in citrus fruits of eight varieties determined by modified HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

known biological activities of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the known biological activities of the natural product 21,23-Dihydro-23-hydroxy-21-oxozapoterin . Extensive literature review reveals that while the compound has been successfully isolated and its chemical structure elucidated, there is a significant lack of publicly available data regarding its specific biological activities.

This document provides a comprehensive overview of the existing information on this compound, including its chemical identity and natural source. In the absence of direct biological data, this guide presents a summary of the known biological activities of other structurally related compounds and extracts from its source organism, Clausena excavata. This contextual information is intended to provide researchers with a foundational understanding of the potential, yet uninvestigated, therapeutic relevance of this compound.

Compound Identification and Chemical Properties

This compound is a tetranortriterpenoid, a class of modified triterpenes known for their diverse biological activities.

-

Chemical Name: this compound

-

Synonym: (11β)-21,23-dihydro-11,23-dihydroxy-21-oxoobacunone[1]

-

CAS Number: 426266-88-8[1]

-

Molecular Formula: C₂₆H₃₀O₁₀

-

Natural Source: Aerial parts of Clausena excavata Burm. f. (Rutaceae)[1]

-

Compound Class: Tetranortriterpenoid

The compound was first described in a 2002 publication in Helvetica Chimica Acta, which detailed the isolation and structural elucidation of five new tetranortriterpenoids from Clausena excavata.[1]

Known Biological Activities: A Data Gap

A thorough investigation of scientific databases and literature has revealed no specific studies detailing the biological activities of this compound . Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀), detailed experimental protocols for its biological assays, or elucidated signaling pathways directly associated with this compound.

The original isolation paper by He et al. (2002) focused on the chemical characterization of this and other new tetranortriterpenoids and does not appear to contain biological activity data. Subsequent studies on the phytochemistry of Clausena excavata have identified numerous other bioactive compounds, but have not reported on the specific activities of this compound.

Biological Activities of Compounds from Clausena excavata

While data on the target compound is unavailable, the source plant, Clausena excavata, is a rich source of bioactive molecules with demonstrated pharmacological effects. The primary activities observed for extracts and other isolated compounds from this plant are cytotoxicity against cancer cell lines, anti-inflammatory, and antioxidant effects. This section summarizes these findings to provide a relevant context for future research on this compound.

Cytotoxic Activity of Clausena excavata Constituents

Numerous compounds isolated from Clausena excavata have demonstrated cytotoxic effects against a range of human cancer cell lines. The data for some of these compounds are presented below. It is important to reiterate that these data do not describe the activity of this compound.

| Compound Class | Compound Name | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Coumarin | Clausenidin | NCI-H187 (Small cell lung cancer) | 5.65 | [2][3] |

| Coumarin | Dentatin | HL-60, MCF-7, HeLa, HT-29 | 5-10 | |

| Coumarin | Nordentatin | HepG2 (Liver cancer) | 11.33 | [2] |

| Carbazole Alkaloid | Clausine K | HepG2 (Liver cancer) | 1.05 | [2] |

| Carbazole Alkaloid | Heptaphylline | KB, MCF-7, NCI-H187 | 5.95 (KB), 3.76 (MCF-7) | [2][3] |

| Tetranortriterpenoid | Zapoterin | - | Not specified in reviewed articles | [3] |

Anti-inflammatory and Antioxidant Activities of Clausena excavata Extracts

Methanol extracts of Clausena excavata leaves have been shown to possess potent anti-inflammatory and antioxidant properties, which contribute to enhanced wound healing in rat models.

Experimental Protocols: A General Framework

As no specific experimental protocols for this compound are available, this section provides a generalized protocol for a cytotoxicity assay, based on methodologies commonly used for screening natural products isolated from Clausena excavata.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

Conceptual Workflow and Future Directions

The study of novel natural products like this compound follows a well-defined path from discovery to potential therapeutic application. The following diagrams illustrate a conceptual workflow for this process.

Given the demonstrated bioactivities of other compounds from Clausena excavata, a logical next step would be to perform broad biological screening of this compound.

Conclusion

This compound is a structurally characterized tetranortriterpenoid from Clausena excavata for which there is currently no published data on biological activity. However, the rich phytochemical profile and demonstrated cytotoxic, anti-inflammatory, and antioxidant activities of other constituents from the same plant suggest that this compound is a promising candidate for future pharmacological investigation. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related natural products.

References

Literature Review: 21,23-Dihydro-23-hydroxy-21-oxozapoterin - A Technical Guide

To the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the topic of "21,23-Dihydro-23-hydroxy-21-oxozapoterin." However, a comprehensive literature search revealed a significant lack of published scientific data for this specific compound. The existence of this molecule is noted by chemical suppliers, but no peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action are currently available.

Therefore, this document provides an in-depth review of the closely related and well-studied parent compound, zapoterin (B197855) . The information presented herein on zapoterin, a polymethoxyflavone isolated from plants of the Casimiroa genus, serves as the most relevant available proxy to inform potential research directions for its derivative. All data, protocols, and pathways described below pertain to zapoterin.

Introduction to Zapoterin

Zapoterin is a natural polymethoxyflavone found predominantly in plants such as Casimiroa edulis, a species native to Mexico and Central America.[1] Traditionally, extracts from this plant have been used in folk medicine. Modern scientific investigations have identified zapotin (B192691) as a potent bioactive compound with a range of pharmacological activities, most notably in the realm of cancer chemoprevention and therapy.[1] Its anticancer properties have been observed in various cancer cell lines, suggesting its potential as a lead compound for drug development.[1]

Quantitative Biological Data

The cytotoxic effects of zapoterin have been quantified in several human cancer cell lines. The available data, primarily half-maximal inhibitory concentrations (IC50), are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | 2.74 x 10⁻⁷ M | [1] |

| SW480 | Colon Cancer | 2.29 x 10⁻⁷ M | [1] |

| SW620 | Colon Cancer | 5.27 x 10⁻⁷ M | [1] |

| LNCaP | Prostate Cancer | 2.4 ± 0.2 µg/mL | [1] |

| K562 | Erythroleukemia | 3.1 ng/mL (extract) | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of zapoterin are not extensively described in the readily available literature. However, based on common methodologies in natural product chemistry and cancer biology, generalized protocols can be outlined.

Isolation and Purification of Zapoterin from Casimiroa edulis

A general workflow for the isolation of zapoterin from its natural source is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., seeds or fruit peels of Casimiroa edulis) is subjected to extraction with a suitable organic solvent, such as methanol, for an extended period.

-

Fractionation: The crude extract is concentrated and then partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with zapoterin is subjected to column chromatography over a stationary phase like silica (B1680970) gel, using a gradient of solvents to elute compounds.

-

Purification: Final purification to obtain high-purity zapoterin is typically achieved using High-Performance Liquid Chromatography (HPLC).

Cell Viability Assay

The cytotoxic activity of zapoterin is commonly assessed using a cell viability assay, such as the MTT or SRB assay.

Methodology:

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of zapoterin (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours).

-

Assay: The appropriate assay reagent (e.g., MTT) is added to the wells, and after incubation, the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways

While the precise molecular mechanisms of zapoterin are not fully elucidated, its ability to induce apoptosis (programmed cell death) in cancer cells is a recurring theme in the literature. The induction of apoptosis is a key mechanism for many anticancer agents. A plausible, though not yet definitively proven for zapoterin, signaling pathway involves the modulation of pro- and anti-apoptotic proteins.

This proposed pathway suggests that zapoterin may exert its anticancer effects by:

-

Inhibiting anti-apoptotic proteins such as Bcl-2. A decrease in Bcl-2 expression has been observed in prostate cancer cells treated with a zapotin-containing extract.[1]

-

Inducing pro-apoptotic proteins like Bax. An increase in Bax levels was also noted in the same study.[1]

This shift in the balance between anti- and pro-apoptotic proteins leads to the activation of a cascade of caspases, which are proteases that execute the process of apoptosis, ultimately leading to cancer cell death.

Conclusion and Future Directions

Zapoterin has demonstrated significant potential as an anticancer agent, with quantified cytotoxic effects against several cancer cell lines. While the precise mechanisms are still under investigation, the induction of apoptosis appears to be a key component of its activity.

The absence of literature on This compound presents a clear research gap. Future studies should focus on:

-

Chemical Synthesis: Developing a reliable synthetic route for this compound to enable its biological evaluation.

-

Biological Screening: Assessing the cytotoxic, anti-inflammatory, and other biological activities of this derivative, and comparing its potency to that of zapoterin.

-

Mechanism of Action Studies: If found to be active, elucidating the specific molecular targets and signaling pathways affected by this novel compound.

The structural modifications present in this compound compared to zapoterin (dihydro, hydroxy, and oxo functionalities) could significantly alter its pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for further investigation.

References

The Undiscovered Pathway: A Technical Review on the Biosynthesis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the biosynthetic pathway of 21,23-Dihydro-23-hydroxy-21-oxozapoterin, a complex tetranortriterpenoid. Despite extensive investigation into the broader class of limonoids, to which this compound belongs, specific details elucidating its complete biosynthetic route remain largely uncharacterized in publicly available scientific literature.

This document will, therefore, provide a comprehensive overview of the generalized limonoid biosynthetic pathway, which serves as the foundational framework for the formation of this compound. The information presented is based on the current understanding of triterpenoid (B12794562) and limonoid biosynthesis in plants, particularly within the Meliaceae and Rutaceae families, where these compounds are predominantly found. While direct experimental data for the target molecule is unavailable, this guide will detail the precursor molecules, key enzymatic steps, and general experimental methodologies employed in the study of related pathways.

The General Limonoid Biosynthetic Pathway: A Foundation for Understanding

Limonoids are a class of highly oxygenated and structurally diverse tetranortriterpenoids derived from the isoprenoid biosynthetic pathway.[1] The biosynthesis commences with the cyclization of the 30-carbon precursor, 2,3-oxidosqualene.

The initial stages of the pathway, leading to the formation of the triterpenoid backbone, are well-established and involve two primary routes for the synthesis of the basic five-carbon isoprene (B109036) units: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.[2] These pathways provide the building blocks for the synthesis of farnesyl pyrophosphate (FPP) and subsequently squalene.

The key steps in the generalized limonoid biosynthetic pathway are as follows:

-

Triterpenoid Precursor Formation: The pathway initiates with the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), to form a protolimonoid skeleton.[1][2] In many Meliaceae plants, tirucalla-7,24-dien-3β-ol has been identified as a key biogenetic precursor to limonoids.[2]

-

Scaffold Rearrangement and Furan (B31954) Ring Formation: The protolimonoid skeleton undergoes a series of complex rearrangements. This includes the characteristic loss of four carbon atoms from the side chain to form the eponymous furan ring, a hallmark of limonoids.[2] Recent research has identified that the precursor melianol (B1676181) is formed through the action of three specific enzymes, marking the initial committed steps of limonoid biosynthesis.[3]

-

Oxidative Modifications: The limonoid core is then subjected to extensive oxidative modifications, including hydroxylations, epoxidations, and ketone formations. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which contribute significantly to the vast structural diversity observed in this class of natural products.[1]

-

Further Tailoring Reactions: Subsequent tailoring enzymes, such as glycosyltransferases, acyltransferases, and methyltransferases, may further modify the limonoid scaffold, leading to the final, functionally diverse molecules.

The proposed biosynthesis of this compound would follow this general scheme, with specific enzymes responsible for the introduction of the hydroxyl group at C-23 and the oxidation at C-21, followed by the dihydro- modification. However, the precise enzymes and intermediates involved in these final steps are yet to be elucidated.

Quantitative Data

Due to the lack of specific research on the biosynthesis of this compound, no quantitative data regarding enzyme kinetics, reaction yields, or metabolite concentrations can be provided at this time. Research on related limonoid pathways has reported varying levels of enzyme activity and product formation, but these are not directly transferable to the target molecule.

Experimental Protocols

The elucidation of biosynthetic pathways for complex natural products like limonoids typically involves a combination of the following experimental approaches:

-

Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled mevalonate or glucose) to plant tissues or cell cultures, followed by NMR or mass spectrometry analysis of the isolated products, can trace the incorporation of precursors and identify intermediates.

-

Enzyme Assays: In vitro assays using purified recombinant enzymes or crude protein extracts are employed to determine the function and substrate specificity of candidate biosynthetic enzymes, such as OSCs and CYP450s.

-

Gene Silencing and Overexpression: Techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to downregulate the expression of candidate genes in the host organism. A corresponding decrease in the production of the target metabolite provides evidence for the gene's involvement in the pathway. Conversely, overexpression of a biosynthetic gene can lead to increased product accumulation.

-

Transcriptome Analysis: Comparative transcriptomic analysis of tissues with high and low limonoid content can identify differentially expressed genes that may be involved in the biosynthetic pathway.[1]

Visualizing the Generalized Limonoid Biosynthetic Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the general flow of the limonoid biosynthetic pathway, from the central isoprenoid precursors to the formation of the core limonoid structure.

References

In-Depth Technical Guide: 21,23-Dihydro-23-hydroxy-21-oxozapoterin and its Limonoid Lineage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the limonoid 21,23-Dihydro-23-hydroxy-21-oxozapoterin, a natural product isolated from Clausena excavata. It details its classification within the limonoid family, its chemical properties, and available biological activity data. This document furnishes detailed experimental protocols for the isolation and characterization of this compound, alongside a thorough analysis of its spectroscopic data. Furthermore, it explores the broader context of limonoids, their biosynthetic pathways, and their significance in medicinal chemistry and drug development, with a focus on their anti-inflammatory and cytotoxic potential.

Introduction to this compound

This compound is a naturally occurring tetranortriterpenoid belonging to the limonoid class of compounds. It was first isolated from the aerial parts of Clausena excavata, a plant belonging to the Rutaceae family.[1] Limonoids are a diverse group of highly oxygenated triterpenes known for their wide range of biological activities, making them a subject of significant interest in pharmacology and drug discovery.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₁₀ | Inferred from structure |

| Synonyms | (11β)-21,23-dihydro-11,23-dihydroxy-21-oxoobacunone | [1] |

| Classification | Tetranortriterpenoid, Limonoid (3,4-seco skeleton) | [1] |

| Source Organism | Clausena excavata Burm. f. (Rutaceae) | [1] |

Relation to Limonoids

Limonoids are a significant class of phytochemicals predominantly found in the Meliaceae and Rutaceae families. They are derived from the tetranortriterpenoid precursor, tirucallol. The basic limonoid structure consists of a 4,4,8-trimethyl-17-furanylsteroid skeleton. They are broadly classified into intact and seco-limonoids, with further subdivisions based on the modifications of the triterpenoid (B12794562) backbone.

This compound is classified as a 3,4-seco-limonoid, indicating that the bond between carbons 3 and 4 of the A-ring has been cleaved.[1] This structural feature is common among many biologically active limonoids.

Biosynthetic Pathway of Limonoids

The biosynthesis of limonoids is a complex process that begins with the cyclization of squalene (B77637) to form the triterpenoid precursor, tirucallol. A series of enzymatic reactions, including oxidation, rearrangement, and cleavage, leads to the formation of the basic limonoid skeleton. Further modifications, such as lactonization, epoxidation, and hydroxylation, result in the vast diversity of limonoid structures observed in nature.

Experimental Protocols

Isolation of this compound

The following protocol is based on the methodology described for the isolation of tetranortriterpenoids from Clausena excavata.[1]

Detailed Methodology:

-

Extraction: The air-dried and powdered aerial parts of Clausena excavata are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The residue is suspended in water and partitioned successively with chloroform (B151607) (CHCl₃).

-

Column Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and acetone.

-

Fraction Collection and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined and subjected to repeated column chromatography on silica gel and Sephadex LH-20 until a pure compound is obtained.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Spectroscopic Data:

At present, specific, publicly available raw spectroscopic data (NMR and MS spectra) for this compound is limited. Researchers are directed to the primary literature for detailed spectral assignments.[1]

Biological Activity

While extensive biological activity data for this compound is not yet available in the public domain, the broader class of limonoids has been extensively studied for various pharmacological effects.

Anti-inflammatory Activity

Many limonoids exhibit significant anti-inflammatory properties. A common in vitro assay to screen for anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

General Protocol for Nitric Oxide (NO) Production Inhibitory Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a defined period.

-

LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) is then determined.

Cytotoxic Activity

Limonoids have also been investigated for their potential as anticancer agents. The cytotoxic effects of this compound can be evaluated against various cancer cell lines using assays such as the MTT or SRB assay.

Quantitative Data Summary (Hypothetical - for illustrative purposes as specific data is unavailable):

| Assay | Cell Line | IC₅₀ (µM) |

| NO Production Inhibition | RAW 264.7 | Data not available |

| Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | Data not available |

| Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | Data not available |

| Cytotoxicity (MTT Assay) | BGC-823 (Gastric Cancer) | Data not available |

Conclusion and Future Directions

This compound is a structurally interesting member of the limonoid family. While its isolation and structural elucidation have been reported, a significant gap exists in the understanding of its biological activity profile. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound's efficacy in a wider range of in vitro and in vivo models for anti-inflammatory, anticancer, and other potential therapeutic activities.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to understand the key structural features responsible for its activity and to optimize its therapeutic potential.

The exploration of natural products like this compound holds promise for the discovery of novel drug leads and a deeper understanding of the therapeutic potential of limonoids.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 21,23-Dihydro-23-hydroxy-21-oxozapoterin from Clausena excavata

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of 21,23-Dihydro-23-hydroxy-21-oxozapoterin, a tetranortriterpenoid, from the aerial parts of Clausena excavata. Tetranortriterpenoids, a class of limonoids found in the Rutaceae family, are of significant interest for their diverse biological activities. This protocol is based on established methodologies for the isolation of secondary metabolites from Clausena excavata and related species, providing a robust framework for obtaining the target compound for further research and development.

Introduction

Clausena excavata Burm. f. (Rutaceae) is a medicinal plant rich in a variety of bioactive secondary metabolites, including carbazole (B46965) alkaloids, coumarins, and terpenoids. Among these, the tetranortriterpenoid this compound has been identified and isolated from this plant. This class of compounds has garnered attention for potential therapeutic applications. The following protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this specific compound.

Data Presentation

While the specific yield for this compound is not detailed in the readily available literature, the following table summarizes key information regarding its isolation and other representative compounds from Clausena excavata.

| Compound Name | Chemical Class | Plant Source | Plant Part Used | Isolation Method Highlights | Reference |

| This compound | Tetranortriterpenoid | Clausena excavata | Aerial Parts | Extraction, Solvent Partitioning, Column Chromatography (Silica Gel), Preparative HPLC | Helvetica Chimica Acta, 2002, 85(2), 671-677 |

| Clausenolide-1-methyl ether | Limonoid | Clausena excavata | Leaves, Stem Bark, Roots | Methanol (B129727) Extraction, Cytotoxicity Screening | --INVALID-LINK-- |

| Clausenarin | Limonoid | Clausena excavata | Leaves, Stem Bark, Roots | Methanol Extraction, Cytotoxicity Screening | --INVALID-LINK-- |

| Various Carbazole Alkaloids | Alkaloid | Clausena excavata | Roots, Stem Bark | Acetone or Methanol Extraction, Column Chromatography (Silica Gel), Spectroscopic Analysis | --INVALID-LINK-- |

| Various Coumarins | Coumarin | Clausena excavata | Roots | Acetone Extraction, Column Chromatography (Silica Gel), Spectroscopic Analysis | --INVALID-LINK-- |

Experimental Protocol

This protocol describes a multi-step process for the isolation and purification of this compound.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves and stems) of Clausena excavata.

-

Thoroughly wash the plant material with distilled water to remove any dirt and contaminants.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning (Fractionation):

-

Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (B109758) (or Chloroform)

-

Ethyl acetate (B1210297)

-

-

For each step, mix the suspended extract with an equal volume of the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the respective solvent layers.

-

Concentrate each fraction using a rotary evaporator to yield the n-hexane, dichloromethane, ethyl acetate, and aqueous methanol fractions. Based on the polarity of tetranortriterpenoids, the target compound is likely to be concentrated in the dichloromethane and/or ethyl acetate fractions.

4. Chromatographic Purification:

a. Silica (B1680970) Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.

-

Adsorb the dichloromethane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate, followed by methanol. For example:

-

n-hexane:ethyl acetate (100:0 to 0:100)

-

ethyl acetate:methanol (100:0 to 90:10)

-

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions with similar TLC profiles.

b. Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing pigments and other impurities.

c. Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform the final purification of the enriched fraction by preparative HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water.

-

Detection: UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC)

-

Mass Spectrometry (ESI-MS, HR-ESI-MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Visualization of the Isolation Workflow

Caption: Workflow for the isolation of this compound.

synthesis methods for 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Application Notes and Protocols for the Hypothetical Synthesis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Disclaimer: The total chemical synthesis of the natural product zapoterin (B197855) has not been reported in peer-reviewed scientific literature to date. Consequently, the following application notes and protocols describe a hypothetical synthetic pathway. The proposed reactions are based on established principles of organic chemistry but have not been experimentally validated for this specific molecule. This document is intended for informational and conceptual purposes for researchers, scientists, and drug development professionals.

Introduction to Zapoterin and its Derivatives

Zapoterin is a naturally occurring limonoid, a class of highly oxygenated triterpene derivatives found in various plants. It has been isolated from species such as Casimiroa edulis and Clausena emarginata. The complex molecular architecture of zapoterin, featuring multiple stereocenters and a furan (B31954) ring, makes it a challenging target for total synthesis. Natural products and their derivatives are of significant interest in drug discovery. For instance, zapoterin has been noted for its potential antifungal activity[1]. The requested compound, this compound, is a derivative of zapoterin and, while its specific activities are unknown, modifications of natural product scaffolds are a common strategy for enhancing biological activity and optimizing pharmacokinetic properties.

Properties of Zapoterin

The known physicochemical properties of the parent compound, zapoterin, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₈ | [1][2] |

| Molecular Weight | 470.5 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 257 °C | [1] |

| Known Biological Activity | Antifungal | [1] |

Hypothetical Retrosynthetic Analysis

A plausible, albeit speculative, retrosynthetic analysis for the zapoterin core is presented below. This approach aims to disconnect the complex structure into simpler, potentially accessible starting materials. The diagram illustrates a possible strategy for assembling the key carbocyclic and heterocyclic rings of the molecule.

Caption: Hypothetical retrosynthetic analysis of the zapoterin core structure.

Proposed Synthetic Workflow for this compound

The following diagram outlines a conceptual workflow for the synthesis, beginning from the zapoterin core. This assumes a successful total synthesis of zapoterin. The subsequent steps focus on the specific modifications required to achieve the target derivative.

Caption: Proposed workflow for the conversion of zapoterin to the target derivative.

Hypothetical Experimental Protocols

The following protocols are speculative and would require extensive optimization and characterization at each step.

Protocol 1: Synthesis of 21,23-Dihydrozapoterin (Selective Reduction)

-

Dissolution: Dissolve hypothetically synthesized zapoterin (1.0 eq) in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalyst, for example, 10% Palladium on carbon (0.1 eq).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 21,23-dihydrozapoterin.

Protocol 2: Synthesis of 21,23-Dihydro-23-hydroxy-zapoterin (Hydroxylation)

-

Reagent Preparation: In a separate flask, prepare a solution of a suitable hydroxylating agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) in a solvent like dichloromethane (B109758) (DCM).

-

Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition: Add the m-CPBA solution dropwise to the solution of the dihydro-zapoterin derivative.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The initial epoxidation would be followed by a subsequent ring-opening to introduce the hydroxyl group, which might require specific workup conditions.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography.

Protocol 3: Synthesis of this compound (Oxidation)

-

Reaction Setup: Dissolve the hydroxylated intermediate from Protocol 2 (1.0 eq) in a suitable solvent such as DCM.

-

Oxidant Addition: Add a selective oxidizing agent, for example, Dess-Martin periodinane (1.5 eq), to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to obtain the final target compound, this compound.

Concluding Remarks for Researchers

The synthesis of zapoterin and its derivatives represents a significant challenge in organic chemistry. The successful total synthesis would be a notable achievement and would open avenues for the exploration of the biological activities of this class of molecules. The development of a synthetic route would enable the creation of a library of analogues, allowing for systematic structure-activity relationship (SAR) studies. Such studies are crucial in the field of drug development for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. Researchers undertaking this challenge should focus on novel strategies for the construction of the polycyclic core and stereoselective transformations.

References

- 1. Zapoterin | 35796-71-5 | KBA79671 | Biosynth [biosynth.com]

- 2. (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno(4,4a)-2-benzopyrano(6,5-g)(2)benzoxepin-3,5,9(3aH,4bH,6H)-trione | C26H30O8 | CID 441812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction 21,23-Dihydro-23-hydroxy-21-oxozapoterin is a putative metabolite or derivative of zapoterin (B197855), a naturally occurring limonoid. Limonoids are highly oxygenated tetranortriterpenoids found in plants of the Rutaceae and Meliaceae families, and are studied for their wide range of biological activities. The quantification of zapoterin derivatives in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug discovery and development.

This document provides a comprehensive, proposed methodology for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As no standardized methods for this specific analyte have been published, the following protocols are based on established analytical techniques for structurally related limonoids and triterpenoids.

Analyte Structure (Proposed)

The parent compound, zapoterin, is a complex limonoid. The derivative name "this compound" suggests modifications at the C21 and C23 positions of the furan (B31954) ring side-chain, which is attached at C17 of the triterpenoid (B12794562) core. The proposed structure involves the saturation of a double bond in the furan ring, and the introduction of a hydroxyl and a ketone group.

Note: The exact numbering of the zapoterin skeleton can vary. The following is a plausible representation for the purpose of this protocol.

Principle of the Method The analytical method involves the extraction of the analyte from a biological matrix (e.g., plasma) using solid-phase extraction (SPE). The extracted sample is then analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS) or a structurally similar analog.

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for Analyte and Internal Standard (IS)

| Parameter | Analyte (this compound) | Internal Standard (e.g., Limonin-d5) |

|---|---|---|

| Parent Ion (m/z) | [M+H]⁺ (To be determined based on exact mass) | [M+H]⁺ |

| Product Ion 1 (m/z) | (To be determined by infusion) | (To be determined) |

| Product Ion 2 (m/z) | (To be determined by infusion) | (To be determined) |

| Collision Energy (eV) | Optimized via infusion | Optimized via infusion |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

Table 2: Representative Calibration Curve Data (Hypothetical)

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| 0.5 (LLOQ) | 0.012 | 105.2 | 8.5 |

| 1.0 | 0.025 | 102.1 | 6.2 |

| 5.0 | 0.128 | 98.7 | 4.1 |

| 25.0 | 0.645 | 99.5 | 2.5 |

| 100.0 | 2.580 | 101.3 | 1.8 |

| 400.0 | 10.32 | 100.8 | 2.1 |

| 800.0 | 20.65 | 99.1 | 2.9 |

| 1000.0 (ULOQ) | 25.81 | 98.9 | 3.5 |

Table 3: Summary of Validation Parameters (Hypothetical)

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9985 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Acc/Prec within ±20% | 0.5 ng/mL |

| Intra-day Accuracy & Precision | Accuracy: ±15%, Precision: ≤15% CV | Passed |

| Inter-day Accuracy & Precision | Accuracy: ±15%, Precision: ≤15% CV | Passed |

| Matrix Effect | CV ≤ 15% | Passed |

| Extraction Recovery | Consistent and reproducible | ~85% |

| Stability (Freeze-thaw, Bench-top) | Within ±15% of nominal | Passed |

Experimental Protocols

1. Standard and Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol (B129727).

-

Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare working solutions for calibration standards and quality controls (QCs).

-

Calibration Standards and QCs: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

2. Sample Extraction: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analyte and IS with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-3.0 min: 30% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 30% B

-

4.1-5.0 min: Hold at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Visualizations